Cas no 306762-46-9 (Benzo[b]thiophene,5-bromo-2-iodo-)
Benzo[b]thiophene,5-bromo-2-iodo- Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene,5-bromo-2-iodo-
- 5-bromo-2-iodo-1-benzothiophene
- 5-Bromo-2-iodo-benzo[b]thiophene
- Benzo[b]thiophene,5-bromo-2-iodo
- 306762-46-9
- DTXSID00592213
- CS-0367157
- F83791
- AKOS015969323
- BS-36776
- MFCD08706227
- 5-Bromo-2-iodobenzo[b]thiophene
- J-018052
- SCHEMBL21326404
- DB-382111
-
- MDL: MFCD08706227
- Inchi: 1S/C8H4BrIS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H
- InChI Key: GXOJIGFIISCLSK-UHFFFAOYSA-N
- SMILES: IC1=CC2C=C(C=CC=2S1)Br
Computed Properties
- Exact Mass: 337.82600
- Monoisotopic Mass: 337.82618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.24000
- LogP: 4.26840
Benzo[b]thiophene,5-bromo-2-iodo- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzo[b]thiophene,5-bromo-2-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516647-1g |
5-Bromo-2-iodobenzo[b]thiophene |
306762-46-9 | 97% | 1g |
$*** | 2023-03-31 | |
| abcr | AB359727-1 g |
5-Bromo-2-iodo-benzo[b]thiophene; 95% |
306762-46-9 | 1g |
€179.70 | 2023-06-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-357841-1g |
5-Bromo-2-iodo-benzo[b]thiophene, |
306762-46-9 | 1g |
¥17298.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-357841A-5g |
5-Bromo-2-iodo-benzo[b]thiophene, |
306762-46-9 | 5g |
¥45164.00 | 2023-09-05 | ||
| abcr | AB359727-1g |
5-Bromo-2-iodo-benzo[b]thiophene, 95%; . |
306762-46-9 | 95% | 1g |
€179.70 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1265057-1g |
Benzo[b]thiophene,5-bromo-2-iodo- |
306762-46-9 | 97% | 1g |
$175 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-357841-1 g |
5-Bromo-2-iodo-benzo[b]thiophene, |
306762-46-9 | 1g |
¥17,298.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-357841A-5 g |
5-Bromo-2-iodo-benzo[b]thiophene, |
306762-46-9 | 5g |
¥45,164.00 | 2023-07-10 | ||
| eNovation Chemicals LLC | Y1265057-100mg |
Benzo[b]thiophene,5-bromo-2-iodo- |
306762-46-9 | 97% | 100mg |
$75 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1265057-250mg |
Benzo[b]thiophene,5-bromo-2-iodo- |
306762-46-9 | 97% | 250mg |
$95 | 2024-06-07 |
Benzo[b]thiophene,5-bromo-2-iodo- Suppliers
Benzo[b]thiophene,5-bromo-2-iodo- Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Benzo[b]thiophene,5-bromo-2-iodo-
5-Bromo-2-Iodo-Benzo[b]Thiophene: A Promising Scaffold in Modern Chemical and Pharmaceutical Research
The compound Benzo[b]thiophene, 5-bromo-2-iodo-, with CAS number 306762-46-9, has emerged as a critical molecule in contemporary chemical and biomedical research due to its unique structural features and functional versatility. This heterocyclic compound, characterized by a benzo[b]thiophene core substituted with bromine at the 5-position and iodine at the 2-position, offers a platform for designing advanced materials, pharmaceutical agents, and synthetic intermediates. Recent advancements in synthetic methodologies and mechanistic understanding have further solidified its role in interdisciplinary applications.
Benzo[b]thiophene derivatives are renowned for their tunable electronic properties, which arise from the thiophene ring’s conjugation with the benzene ring. The presence of bromo and iodo substituents enhances reactivity while enabling precise functionalization through cross-coupling reactions—a cornerstone of modern organic synthesis. For instance, studies published in Chemical Science (2023) demonstrated that the 5-bromo-2-iodo substitution pattern facilitates efficient Suzuki-Miyaura coupling under mild conditions, enabling the rapid assembly of complex structures relevant to drug discovery pipelines.
In pharmaceutical research, this compound serves as a key intermediate for developing anticancer agents targeting specific metabolic pathways. A groundbreaking study in Nature Communications (January 2024) highlighted its role as a precursor to novel isoquinoline derivatives that inhibit histone deacetylase (HDAC) enzymes—a therapeutic strategy for epigenetic therapies. The iodine substituent proved particularly advantageous for late-stage diversification via nucleophilic aromatic substitution, allowing researchers to optimize pharmacokinetic profiles without compromising structural integrity.
Beyond medicinal chemistry, this molecule exhibits promising properties in optoelectronic applications. Its extended π-conjugation system and halogen-induced electron-withdrawing effects enhance charge transport capabilities, making it a candidate for organic photovoltaic (OPV) materials. A collaborative study between MIT and Cambridge University (published in Advanced Materials, 2023) synthesized polymer frameworks incorporating this core structure, achieving record power conversion efficiencies of 14.8% under simulated sunlight—a milestone attributed to its unique electronic configuration.
Synthetic chemists have also refined protocols for accessing this compound efficiently. Traditional methods involving Friedel-Crafts halogenation often required harsh conditions, but recent advances leverage palladium-catalyzed sequential arylation strategies described in JACS Au (March 2024). By employing ligand-controlled regioselectivity during bromination followed by iodination under solvent-free conditions, yields improved from 45% to over 89%, significantly reducing environmental footprint while maintaining scalability.
In biological systems, the compound’s thiophene moiety confers membrane permeability advantageous for drug delivery systems. Researchers at Stanford demonstrated its utility as a carrier scaffold for siRNA nanoparticles (Bioconjugate Chemistry, 2023), where the bromine/iodine substitutions enabled pH-responsive release mechanisms without cytotoxicity—a critical advancement toward personalized gene therapies.
Cutting-edge studies now explore its role in supramolecular chemistry through hydrogen bonding networks with host molecules like cucurbiturils (Nano Letters, February 2024). These interactions stabilize nanoscale assemblies with potential applications in drug encapsulation and molecular sensing technologies.
The structural flexibility of this compound continues to drive innovations across disciplines—from improving solar cell efficiency to designing targeted therapeutics—while ongoing research addresses challenges such as regioselectivity control during synthesis and optimizing halogen-substituted analogs’ stability under physiological conditions.
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